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molecular formula C15H13FN2O2S B7810583 ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE CAS No. 914204-71-0

ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE

Cat. No. B7810583
M. Wt: 304.3 g/mol
InChI Key: FISYLNMOJDBTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080569B2

Procedure details

2-Bromo-1-(4-fluoro-phenyl)-ethanone (200 mg, 0.92 mmol) and 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester (186.2 mg, 0.92 mmol) were heated in 5 ml of ethanol at 95° C. for 5 hours. After addition of 80 mg of 2-bromo-1-(4-fluoro-phenyl)-ethanone and further heating for 9 hours at 95° C. the mixture was evaporated. Addition of potassium hydrogensulfate solution, extraction with ethyl acetate and purification by preparative HPLC (RP18, acetonitrile/water 0.1% TFA) yielded 81 mg (32%) of the desired product. MS (mass spectrum): M+H+=305.07.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
186.2 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[CH2:12]([O:14][C:15]([C:17]1[S:21][C:20]([NH2:22])=[N:19][C:18]=1[CH3:23])=[O:16])[CH3:13]>C(O)C>[CH2:12]([O:14][C:15]([C:17]1[S:21][C:20]2=[N:22][C:3]([C:5]3[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=3)=[CH:2][N:19]2[C:18]=1[CH3:23])=[O:16])[CH3:13]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F
Name
Quantity
186.2 mg
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)N)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
Addition of potassium hydrogensulfate solution, extraction
CUSTOM
Type
CUSTOM
Details
with ethyl acetate and purification by preparative HPLC (RP18, acetonitrile/water 0.1% TFA)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N2C(S1)=NC(=C2)C2=CC=C(C=C2)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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